molecular formula C15H18N4O2S B2461544 4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide CAS No. 1251674-97-1

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide

Cat. No.: B2461544
CAS No.: 1251674-97-1
M. Wt: 318.4
InChI Key: RFPMQPWRXHIOLW-UHFFFAOYSA-N
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Description

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is a synthetically designed small molecule belonging to the class of isothiazole derivatives, a heterocyclic scaffold recognized for its significant pharmacological potential . This compound features a central 4-aminoisothiazole core symmetrically substituted at the 3- and 5- positions with ethyl and 4-methylbenzyl carboxamide groups, respectively. This specific molecular architecture, characterized by the N-ethyl and the aromatic 4-methylbenzyl substituents, is engineered to enhance binding affinity and selectivity for biological targets, a design principle common to many investigational compounds in this class . The primary research applications of this compound are in the field of medicinal chemistry and early-stage drug discovery. It serves as a valuable chemical intermediate or a core structural motif for the synthesis of more complex molecules with potential bioactivity. Derivatives of 4-aminoisothiazole-3,5-dicarboxamide have been investigated for their interaction with various enzymatic targets . While the precise mechanism of action for this specific analog is subject to ongoing research, related isothiazole derivatives have demonstrated notable pharmacological activities, including significant anti-inflammatory effects in preclinical models, suggesting potential for similar research pathways . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-amino-3-N-ethyl-5-N-[(4-methylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-17-14(20)12-11(16)13(22-19-12)15(21)18-8-10-6-4-9(2)5-7-10/h4-7H,3,8,16H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPMQPWRXHIOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyanoacetamide Derivatives

A widely cited method involves the nitrosation of 2-cyanoacetamide (VI) using sodium nitrite in acetic acid/water, yielding intermediate VII (Scheme 1). Subsequent treatment with 4-methylbenzenesulfonyl chloride facilitates sulfonylation (VIII), followed by cyclization with ethyl 2-mercaptoacetate to generate the isothiazole-3,5-dicarboxylic acid derivative IX. Hydrolysis of IX produces 4-amino-3-carbamoylisothiazole-5-carboxylic acid (X), a critical precursor for dicarboxamide formation.

Key Reaction Conditions :

  • Nitrosation: NaNO₂, AcOH/H₂O, 0–5°C, 2 h (Yield: 85%)
  • Cyclization: Ethyl 2-mercaptoacetate, DMF, 80°C, 4 h (Yield: 51%)

1,3-Dipolar Cycloaddition Strategies

Alternative routes employ nitrile sulfides (7) reacting with acetylenic dipolarophiles (8) to form isothiazoles (9) via [3+2] cycloaddition (Scheme 2). This method offers modularity for introducing substituents but requires stringent control over reaction kinetics to avoid side products.

Installation of the 4-Amino Group

The amino group at position 4 is typically introduced via reduction of nitro intermediates or direct amination .

Nitro Reduction Using NH₄Cl/Zn

In a representative procedure, 2-methyl-6-nitrobenzoxazole (II) is reduced with zinc powder and NH₄Cl in THF/MeOH/H₂O (1:1:1) at 0–5°C, affording 2-methylbenzo[d]oxazol-6-amine (III) in 78% yield. Analogous conditions apply to nitro-substituted isothiazoles, though steric hindrance may necessitate prolonged reaction times.

Optimization Insight :

  • Solvent System: THF/MeOH/H₂O minimizes byproduct formation
  • Temperature: Subambient conditions prevent over-reduction

Formation of N3-Ethyl and N5-(4-Methylbenzyl) Carboxamide Substituents

The dicarboxamide groups are installed via amide coupling or nucleophilic substitution .

Carboxylic Acid Activation and Amidation

The carboxylic acid groups at positions 3 and 5 are activated as acyl chlorides using thionyl chloride or transformed into mixed anhydrides for reaction with ethylamine and 4-methylbenzylamine. For example, compound X reacts with 2-bromoacetylbromide in the presence of triethylamine to form intermediates XIa–p, which undergo displacement with amines to yield the final dicarboxamides.

Representative Data :

Step Reagents Conditions Yield (%)
Acyl Chloride Formation SOCl₂, DCM Reflux, 3 h 92
Ethylamide Coupling Ethylamine, EDCl/HOBt RT, 12 h 78
4-Methylbenzylamide 4-Methylbenzylamine DMF, 60°C, 6 h 65

Direct Coupling Using Carbodiimide Reagents

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) to couple carboxylic acids directly with amines, achieving yields up to 85% for analogous isothiazole dicarboxamides.

Alternative Synthetic Routes

Enamino Thione Cyclization

β-Thiocyanatocinnamaldehydes (15) react with ammonium thiocyanate to form isothiazoles (14) in 98% yield (Scheme 4). This method bypasses intermediate isolation steps but requires precise stoichiometric control.

Hydroxylamine-O-Sulfonic Acid Mediated Synthesis

Enamino thiones (16) treated with hydroxylamine-O-sulfonic acid yield isothiazoles under mild conditions (25°C, 2 h), offering a scalable route for industrial applications.

Challenges and Optimization Strategies

Regioselectivity in Amidation

Competing reactions at the 3- and 5-positions necessitate orthogonal protecting groups. tert-Butoxycarbonyl (Boc) protection of the 4-amino group prior to amidation prevents unwanted side reactions.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while palladium catalysts (e.g., Pd/C) accelerate hydrogenation steps in nitro reductions.

Comparative Analysis of Methods :

Method Advantages Limitations
Cyanoacetamide Cyclization High regiocontrol Multi-step, moderate yields
1,3-Dipolar Cycloaddition Modular substituent introduction Requires specialized reagents
Enamino Thione Route High yields, scalability Sensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis based on substituents, synthetic methods, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (N3/N5) Molecular Weight (g/mol) Key Features/Biological Activity Source
4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide Ethyl / 4-methylbenzyl Not reported Likely targets kinase or microbial pathways (inferred) N/A
4-amino-N3-isobutyl-N5-(tetrahydrofuran-2-yl)methyl () Isobutyl / tetrahydrofuran-2-ylmethyl Not reported Discontinued; potential solubility enhancement via THF group
4-amino-N5-(2-furanylmethyl)-N5-[...] () 2-Furanylmethyl / complex aryl group Not reported Commercial availability (Asinex); CAS 1032654-11-7
4-amino-N5-[2-(4-morpholinyl)ethyl] derivative () Morpholinylethyl / phenylmethyl Exact mass: 460.1845568 Potential CNS activity (morpholine moiety)
2-Methylimidazole-4,5-dicarboxamide derivatives () Imidazole core (not isothiazole) Variable Antibacterial, antifungal, cytotoxic

Key Observations:

Substituent Impact on Properties: The ethyl and 4-methylbenzyl groups in the target compound likely confer moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the tetrahydrofuran-2-ylmethyl group () may enhance aqueous solubility due to its oxygen-rich cyclic ether structure .

Biological Activity Trends :

  • While direct data for the target compound is absent, imidazole-4,5-dicarboxamides () demonstrate broad-spectrum antimicrobial and cytotoxic activities, suggesting that isothiazole analogs may share similar mechanisms, such as enzyme inhibition or DNA intercalation .
  • The 2-furanylmethyl derivative () is marketed as a research chemical, implying utility in high-throughput screening for kinase or protease targets .

Synthetic Approaches :

  • Synthesis of such compounds typically involves:

  • Amide coupling : As seen in , where N3 and N5 positions are functionalized via stepwise acylation or alkylation .
  • Heterocyclic core formation : Suzuki-Miyaura coupling () or condensation reactions () to construct the isothiazole or imidazole ring .

Biological Activity

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its role in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from precursor compounds. The process includes the formation of the isothiazole ring through cyclization reactions. For instance, the reaction between 4-methylbenzylamine and isothiocyanates can yield the desired isothiazole derivative. The synthetic route may also involve various protective groups and reagents to ensure specificity and yield.

Biological Activity

Research indicates that compounds containing the isothiazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of isothiazole possess significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with microbial enzymes, disrupting their function.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The presence of the isothiazole ring enhances its interaction with DNA and protein targets within cancer cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro . This suggests potential applications in treating inflammatory diseases.

The precise mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism and cancer cell growth.
  • DNA Interaction : It can bind to DNA or RNA, leading to interference with replication and transcription processes.
  • Cell Signaling Modulation : The compound may alter signaling pathways that regulate cell survival and apoptosis.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various isothiazole derivatives against multiple pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analysis .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateHigh
2-Amino-1,3,4-thiadiazoleStructureHighModerate
Benzothiazole derivativesStructureLowHigh

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